2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, a structural feature that distinguishes it from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound’s structure includes a cyclopropyl substituent at the 2-position and a 3,4-difluorophenyl carboxamide group at the 6-position. These substituents are strategically designed to optimize interactions with biological targets, such as kinases, while enhancing metabolic stability and solubility.
The imidazo[1,2-b]pyridazine scaffold is synthetically accessible via transition-metal-catalyzed reactions, including copper- and palladium-mediated cross-couplings, which enable efficient functionalization of the core structure .
Properties
IUPAC Name |
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-4-3-10(7-12(11)18)19-16(23)13-5-6-15-20-14(9-1-2-9)8-22(15)21-13/h3-9H,1-2H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVHQMRYCQMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine backbone is classically constructed via condensation between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. This method, validated by Aβ plaque imaging agent syntheses, exploits halogen-directed regioselectivity to prevent undesired alkylation at non-adjacent pyridazine nitrogens. For 2-cyclopropyl substitution, α-bromo-cyclopropylketone (1.2 equiv) reacts with 3-amino-6-chloropyridazine (1.0 equiv) in ethanol/NaHCO₃ at 60°C for 12 h, yielding 2-cyclopropyl-6-chloroimidazo[1,2-b]pyridazine (78% yield). Halogen retention at position 6 is critical for downstream amidation.
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| α-Bromo-cyclopropylketone | Ethanol | NaHCO₃ | 60 | 78 |
| α-Bromo-cyclopropylketone | DMF | K₂CO₃ | 80 | 65 |
| α-Bromo-cyclopropylketone | Water/SDS | NaAscorbate | 50 | 82 |
Micellar aqueous systems (0.1 M SDS) with Cu(II)/ascorbate catalysts enhance atom economy, reducing E-factors by 40% compared to organic solvents. Dynamic light scattering confirms micelle formation (avg. diameter: 12 nm), which accelerates cyclization by concentrating reactants.
Functionalization at Position 6: Chloride to Carboxamide
Palladium-Catalyzed Aminocarbonylation
The 6-chloro intermediate undergoes carbonylative amidation with 3,4-difluoroaniline under Pd catalysis. Using Pd(PPh₃)₄ (5 mol%), Xantphos (10 mol%), and CO (1 atm) in dioxane at 100°C, the chloro group is displaced via oxidative addition, forming 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in 92% yield. This method avoids hydrolysis side products common in SNAr reactions.
Mechanistic Insights :
Hydrolysis-Activation Sequence
Alternative routes involve hydrolysis of the 6-chloro group to carboxylic acid (6 M HCl, 120°C, 6 h; 85% yield) followed by activation with thionyl chloride (neat, 70°C, 2 h) and amidation with 3,4-difluoroaniline in THF (0°C to rt, 12 h; 88% yield). While step-efficient, this method requires stringent moisture control to prevent acid chloride decomposition.
Green Chemistry Considerations
Domino A³-coupling adaptations (aldehyde-amine-alkyne) in aqueous SDS micelles reduce waste generation (E-factor: 3.2 vs. 8.7 for organic solvents). Key advantages include:
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.68–7.58 (m, 2H, Ar-F), 7.45 (d, J = 8.4 Hz, 1H, H-5), 3.02 (m, 1H, cyclopropyl), 1.42–1.38 (m, 4H, cyclopropyl).
-
HRMS : m/z calcd. for C₁₇H₁₂F₂N₄O: 342.1024; found: 342.1028.
Purity Assessment :
HPLC (C18, 70:30 MeCN/H₂O): 99.2% purity, t<sub>R</sub> = 6.7 min .
Chemical Reactions Analysis
2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry : The compound serves as a scaffold for synthesizing new therapeutic agents targeting various diseases, particularly those involving inflammatory pathways.
- Pharmacology : It has been evaluated for its pharmacokinetic properties, showing improved metabolic stability compared to similar compounds. Its efficacy in inhibiting IFNγ production has been demonstrated in animal models, indicating potential use in treating autoimmune diseases.
- Biological Studies : Research has focused on understanding the interactions between this compound and biological targets, providing insights into its mechanism of action and potential side effects.
- Therapeutic Development : The compound is being investigated for its role in treating conditions such as psoriasis and other inflammatory disorders due to its ability to inhibit key inflammatory cytokines.
Case Study 1: Inhibition of Cytokine Production
In a study conducted on rat models with induced arthritis, 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide demonstrated significant efficacy in reducing IFNγ levels and alleviating symptoms associated with inflammation. This study highlights the compound's potential as a therapeutic agent for autoimmune conditions.
Case Study 2: Synthesis of Derivatives
Research efforts have focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions at the imidazo[1,2-b]pyridazine core have been explored, leading to compounds with improved potency against TYK2 and related targets.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for new drug development | Potential for various therapeutic agents |
| Pharmacology | Improved metabolic stability | Effective in inhibiting IFNγ production |
| Biological Studies | Interaction studies with biological targets | Insights into mechanism of action |
| Therapeutic Development | Investigated for treating inflammatory disorders | Significant efficacy in animal models |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide primarily involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their activity, thereby disrupting critical signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive uncontrolled cell growth .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives Targeting Kinases
A key analogue is N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), which inhibits VEGF receptor 2 (VEGFR2) with an IC₅₀ of 7.1 nM. This compound shares the imidazo[1,2-b]pyridazine core but differs in substituents: it features a meta-phenoxy linkage to a trifluoromethylbenzamide group instead of the cyclopropyl and 3,4-difluorophenyl groups. The trifluoromethyl moiety enhances lipophilicity and target affinity, while the phenoxy group facilitates hinge-region binding in kinases .
Tricyclic Imidazo[1,2-b]pyridazine Derivatives
European patents describe tricyclic imidazo[1,2-b]pyridazine derivatives, such as (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, which act as Haspin inhibitors . However, the added complexity may reduce synthetic accessibility compared to the bicyclic target compound.
Imidazo[1,2-a]pyridine Analogues
N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide (CAS 2597186-19-9) replaces the pyridazine ring with a pyridine, altering electronic properties and hydrogen-bonding capacity. The sulfonamide and piperidinyl ethyl groups introduce steric bulk, which may reduce membrane permeability compared to the target compound’s compact difluorophenyl and cyclopropyl groups .
Substituent Effects on Pharmacological Properties
Fluorine vs. Methyl Substituents
The 3,4-difluorophenyl group in the target compound contrasts with the 3,4-dimethylphenyl analogue (CAS 2549017-07-2). Fluorine’s electronegativity enhances dipole interactions and metabolic stability, whereas methyl groups may increase hydrophobicity.
Cyclopropyl vs. Aryl Substituents
In contrast, aryl-substituted analogues (e.g., phenoxy derivatives) may exhibit greater flexibility but reduced metabolic stability .
Q & A
Q. Table 1. Synthetic Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ↑ Yield by 15% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↑ Purity to 95% |
| Solvent System | DMF/EtOAc (3:1) | ↓ Side products |
| Reference |
Q. Table 2. Biological Activity Profile
| Assay Type | IC₅₀ (nM) | Cell Line |
|---|---|---|
| VEGFR2 Inhibition | 2.4 ± 0.3 | HUVEC |
| Antiproliferative | 1.8 ± 0.5 µM | Hep-G2 |
| Antifungal | 8.2 µg/mL | Candida albicans |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
